Benzaldehyde [4-(4-fluorophenyl)-1,3-thiazol-2-yl]hydrazone
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Overview
Description
Benzaldehyde [4-(4-fluorophenyl)-1,3-thiazol-2-yl]hydrazone is a chemical compound with the molecular formula C16H12FN3S and a molecular weight of 297.357 g/mol . This compound is part of the hydrazone family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
The synthesis of Benzaldehyde [4-(4-fluorophenyl)-1,3-thiazol-2-yl]hydrazone typically involves the reaction of 4-fluorobenzaldehyde with 4-(4-fluorophenyl)-1,3-thiazol-2-ylhydrazine in the presence of a suitable solvent such as ethanol . The reaction is often catalyzed by a few drops of concentrated hydrochloric acid and is carried out under reflux conditions for several hours . After the reaction is complete, the product is isolated by filtration, washed with water, and dried .
Chemical Reactions Analysis
Benzaldehyde [4-(4-fluorophenyl)-1,3-thiazol-2-yl]hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzaldehyde [4-(4-fluorophenyl)-1,3-thiazol-2-yl]hydrazone has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzaldehyde [4-(4-fluorophenyl)-1,3-thiazol-2-yl]hydrazone involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes involved in metabolism and has been shown to bind to DNA gyrase B, inhibiting its activity . This compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Benzaldehyde [4-(4-fluorophenyl)-1,3-thiazol-2-yl]hydrazone can be compared with other similar compounds, such as:
- Benzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone
- Benzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone
- Benzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity . This compound is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability .
Properties
Molecular Formula |
C16H12FN3S |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-4-(4-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H12FN3S/c17-14-8-6-13(7-9-14)15-11-21-16(19-15)20-18-10-12-4-2-1-3-5-12/h1-11H,(H,19,20)/b18-10+ |
InChI Key |
AQFCLUWFFGVKHK-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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